

AZD1283: A Comparative Guide to In Vitro Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the P2Y12 receptor antagonist **AZD1283** with other leading antiplatelet agents, supported by available in vitro experimental data.

AZD1283 is a potent and selective, reversible antagonist of the P2Y12 receptor, a key player in platelet activation and thrombus formation. This guide provides a comparative analysis of its in vitro cross-reactivity profile against other widely used P2Y12 inhibitors: the active metabolites of clopidogrel and prasugrel, and ticagrelor. Understanding the selectivity of these compounds is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy.

Comparative Analysis of P2Y12 Receptor Antagonists

The following table summarizes the available in vitro data for **AZD1283** and its key comparators. This data is essential for understanding the potency and selectivity of these antiplatelet agents.



Compound	Target/Assay	IC50 / Ki	Species	Notes
AZD1283	P2Y12 Receptor (Binding)	11 nM	Human	High affinity for the target receptor.[1][2]
P2Y12 Receptor (GTPyS)	25 nM	Human	Demonstrates potent functional antagonism.[1][2]	
CYP2C9	6.62 μΜ	Human	Potential for drug-drug interactions.[1]	
CYP2C19	0.399 μΜ	Human	Potential for drug-drug interactions.[1]	
CYP3A4 (Midazolam substrate)	4.28 μΜ	Human	Potential for drug-drug interactions.[1]	
CYP3A4 (Testosterone substrate)	3.64 μΜ	Human	Potential for drug-drug interactions.[1]	
Clopidogrel Active Metabolite (CAM/H4)	P2Y12 Receptor	-	Human	Irreversibly binds to the P2Y12 receptor. The H4 isomer is the clinically relevant active form.[3][4]
Prasugrel Active Metabolite (R- 138727)	P2Y12 Receptor	< 1 μΜ	Human	Potent and irreversible inhibitor of the P2Y12 receptor. [5]
Ticagrelor	P2Y12 Receptor	-	Human	A direct-acting, reversible



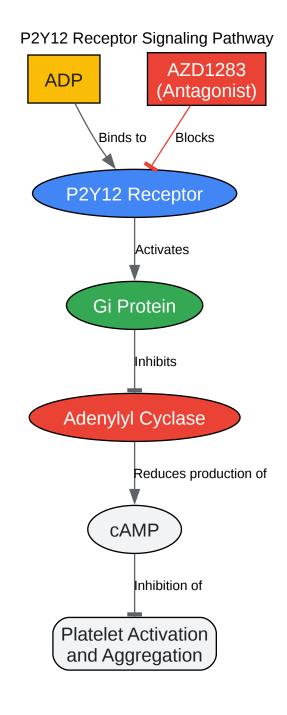
			antagonist.[6][7]
Equilibrative Nucleoside Transporter 1 (ENT1)	Weak inhibitor	Human	This "off-target" effect is hypothesized to contribute to some of ticagrelor's clinical effects.[8]

Note: Comprehensive, directly comparable in vitro cross-reactivity data against a broad panel of receptors for all compounds is limited in the public domain. The provided data is based on available literature.

Signaling Pathways and Experimental Workflows

To understand the context of these in vitro studies, it is important to visualize the underlying biological pathways and experimental procedures.



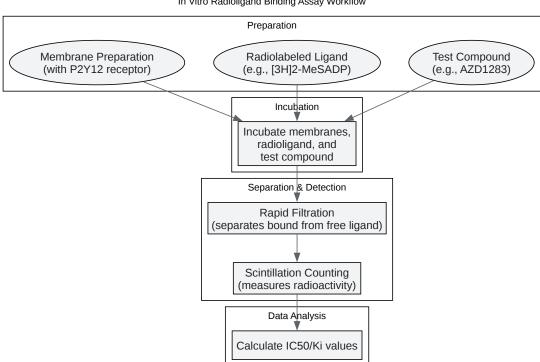


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P2Y12 signaling and **AZD1283**'s mechanism of action.

The diagram above illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor, leading to platelet activation. **AZD1283** acts as an antagonist, blocking this pathway.





In Vitro Radioligand Binding Assay Workflow

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A typical workflow for a radioligand binding assay.

This flowchart outlines the key steps in a radioligand binding assay, a common method to determine the affinity of a compound for its target receptor.



Detailed Experimental Protocols

1. Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay is designed to determine the binding affinity of a test compound (like **AZD1283**) to the P2Y12 receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

- Cell membranes prepared from a cell line overexpressing the human P2Y12 receptor.
- Radioligand: Typically [3H]2-MeSADP.
- Test compound (e.g., AZD1283) at various concentrations.
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters.
- Scintillation fluid.

Procedure:

- In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
- Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.



- Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled P2Y12 antagonist.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2. GTPyS Binding Assay for Functional Antagonism

This functional assay measures the ability of a compound to inhibit the activation of G-proteins coupled to the P2Y12 receptor.

- Materials:
 - Cell membranes with the P2Y12 receptor.
 - [35S]GTPyS (a non-hydrolyzable GTP analog).
 - GDP.
 - P2Y12 agonist (e.g., 2-MeSADP).
 - Test compound (e.g., AZD1283).
 - Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- Procedure:
 - Pre-incubate the cell membranes with the test compound at various concentrations.
 - Add the P2Y12 agonist to stimulate the receptor.
 - Add [35 S]GTPyS and GDP to the mixture. Upon receptor activation, GDP is exchanged for [35 S]GTPyS on the G α subunit of the G-protein.
 - Incubate at 30°C for a set time (e.g., 30-60 minutes).



- Terminate the reaction by rapid filtration.
- Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
- The ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its IC50 value as a functional antagonist.

Selectivity and Off-Target Profile

Published studies have confirmed that **AZD1283** is selective for the P2Y12 receptor over other purinergic receptors, indicating it does not exhibit significant binding to these related receptors[9]. However, in vitro studies have shown that **AZD1283** can inhibit certain cytochrome P450 (CYP) enzymes at micromolar concentrations[1]. This suggests a potential for drug-drug interactions, which is an important consideration in clinical development.

In comparison, ticagrelor is known to be a weak inhibitor of the equilibrative nucleoside transporter-1 (ENT1), which may contribute to some of its observed clinical effects beyond P2Y12 inhibition[8]. The active metabolites of clopidogrel and prasugrel are highly specific for the P2Y12 receptor, to which they bind irreversibly[3][5].

Conclusion

AZD1283 is a potent and selective antagonist of the P2Y12 receptor. The available in vitro data demonstrates its high affinity for its intended target. While it shows selectivity against other purinergic receptors, its interaction with CYP enzymes at higher concentrations highlights the importance of comprehensive in vitro cross-reactivity profiling in early drug development. Further head-to-head comparative studies across a broad panel of receptors would provide a more complete understanding of the relative selectivity of **AZD1283** compared to other P2Y12 inhibitors.

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